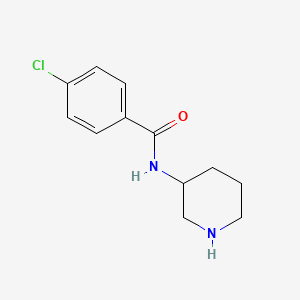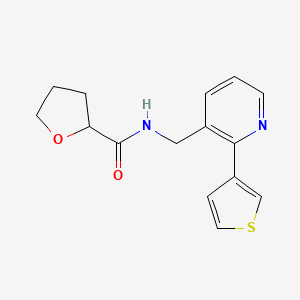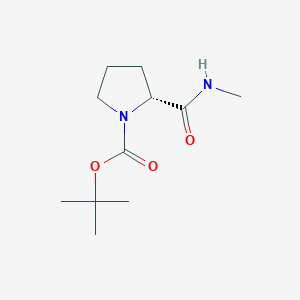
4-クロロ-N-(ピペリジン-3-イル)ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(piperidin-3-yl)benzamide is a chemical compound belonging to the class of benzamides. It is commonly known as 3-Piperidinyl Benzamide and appears as a white crystalline powder with a molecular weight of 282.8 g/mol
科学的研究の応用
4-chloro-N-(piperidin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a precursor in the manufacture of pharmaceuticals.
Safety and Hazards
作用機序
Target of Action
4-chloro-N-(piperidin-3-yl)benzamide is a chemical compound that belongs to the class of benzamides. The primary target of this compound is the Bifunctional protein GlmU . This protein plays a crucial role in the biosynthesis of UDP-N-acetylglucosamine, an essential precursor in bacterial cell wall biosynthesis .
Mode of Action
This interaction likely results in the inhibition of the protein’s function, thereby disrupting the biosynthesis of bacterial cell walls
Biochemical Pathways
The biochemical pathways affected by 4-chloro-N-(piperidin-3-yl)benzamide are related to the biosynthesis of bacterial cell walls . By inhibiting the function of the Bifunctional protein GlmU, this compound disrupts the production of UDP-N-acetylglucosamine, a key precursor in cell wall biosynthesis . The downstream effects of this disruption likely include impaired cell wall formation and potentially, bacterial cell death.
Result of Action
The molecular and cellular effects of 4-chloro-N-(piperidin-3-yl)benzamide’s action are likely related to its inhibition of bacterial cell wall biosynthesis . This could result in impaired cell wall formation, potentially leading to bacterial cell death.
準備方法
The synthesis of 4-chloro-N-(piperidin-3-yl)benzamide involves several steps. One common method includes the reaction of 4-chlorobenzoyl chloride with piperidine under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the desired benzamide derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
4-chloro-N-(piperidin-3-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to yield amine derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
4-chloro-N-(piperidin-3-yl)benzamide can be compared with other benzamide derivatives, such as:
4-chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide: This compound has a similar benzamide structure but with different substituents, leading to variations in its chemical and biological properties.
N-(piperidin-4-yl)benzamide derivatives: These compounds share the piperidine and benzamide moieties but differ in their specific substituents and functional groups, resulting in distinct activities and applications.
The uniqueness of 4-chloro-N-(piperidin-3-yl)benzamide lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.
特性
IUPAC Name |
4-chloro-N-piperidin-3-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-10-5-3-9(4-6-10)12(16)15-11-2-1-7-14-8-11/h3-6,11,14H,1-2,7-8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZBIMBIEKWBGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2377704.png)





![N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2377711.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-isopropylacetamide](/img/structure/B2377712.png)
![2-Chloro-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B2377714.png)

